![molecular formula C12H17N3O B587305 N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795137-54-0](/img/structure/B587305.png)
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
N-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 (4-AP-DMA-d6) is an acetamidine derivative that is used in scientific research. It is an analogue of the natural neurotransmitter acetylcholine, and is used to study the effects of acetylcholine on the nervous system. 4-AP-DMA-d6 has been used to study the effects of acetylcholine on the brain, muscles, and other organs. It has also been used to study how acetylcholine affects neurotransmitter release, neuronal excitability, and synaptic plasticity.
Scientific Research Applications
Photoredox Catalysis
N,N-Dimethylaminophenyl derivatives, including structures similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been used in photoredox catalysis. A study by Wu et al. (2017) demonstrated the acceleration of visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives through acetic acid, highlighting their potential in chemical synthesis and possibly industrial manufacture (Wu et al., 2017).
Polymer Synthesis
Compounds structurally related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 have been employed in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) utilized derivatives in the preparation and characterization of photoactive polyamides, highlighting their utility in developing novel polymeric materials with specific characteristics (Mallakpour & Rafiee, 2007).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of N,N-Dimethylaminophenyl, similar to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, have been investigated for various applications. For example, Spesia, Milanesio, and Durantini (2008) synthesized N,N-dimethyl-2-(4'-N,N,N-trimethylaminophenyl)fulleropyrrolidinium iodide, a derivative, and evaluated its photodynamic inactivation properties on Escherichia coli, showcasing its potential as an antimicrobial agent (Spesia et al., 2008).
Photocatalytic CO2 Reduction
In the area of environmental science, N,N-Dimethylacetamide, closely related to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, has been used as a solvent in photocatalytic CO2 reduction. Kuramochi, Kamiya, and Ishida (2014) reported the use of N,N-Dimethylacetamide in photocatalytic CO2 reduction, indicating its utility in sustainable chemical processes (Kuramochi et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.